Ethyl 2-(5-chloro-2-nitrophenyl)acetate
Description
Ethyl 2-(5-chloro-2-nitrophenyl)acetate (CAS: 916156-50-8) is an organic ester with the molecular formula C₁₁H₉ClN₂O₄ and a molecular weight of 284.66 g/mol . It serves as a key intermediate in synthetic organic chemistry, particularly in the preparation of heterocyclic compounds and pharmaceuticals. The compound features a nitro (-NO₂) group at the 2-position and a chloro (-Cl) substituent at the 5-position on the phenyl ring, which confer strong electron-withdrawing effects. These substituents influence its reactivity in nucleophilic substitution and reduction reactions. The compound is typically synthesized via condensation of ethyl cyanoacetate with appropriate aryl halides under basic conditions, as described in , where it is produced as an oily residue and used without further purification .
Properties
Molecular Formula |
C10H10ClNO4 |
|---|---|
Molecular Weight |
243.64 g/mol |
IUPAC Name |
ethyl 2-(5-chloro-2-nitrophenyl)acetate |
InChI |
InChI=1S/C10H10ClNO4/c1-2-16-10(13)6-7-5-8(11)3-4-9(7)12(14)15/h3-5H,2,6H2,1H3 |
InChI Key |
CAVIDEZCVXRIRS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC(=C1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-(5-chloro-2-nitrophenyl)acetate serves as an important intermediate in the synthesis of pharmaceutical compounds. Its structural features allow it to exhibit potential anticancer , anti-inflammatory , and antimicrobial properties:
- Anticancer Properties : Research indicates that this compound can inhibit cancer cell proliferation through mechanisms that target specific cellular pathways. For instance, derivatives have shown significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for drug development.
- Anti-inflammatory Effects : Studies have demonstrated that this compound can modulate inflammatory pathways, making it a candidate for treating diseases characterized by excessive inflammation, such as rheumatoid arthritis.
- Antimicrobial Activity : The compound exhibits activity against resistant bacterial strains, indicating its potential in developing new antibiotics. In vitro studies have shown effectiveness against multiple bacterial strains, supporting further investigation into its use as an antimicrobial agent.
Material Science
In material science, this compound is explored for its electronic and optical properties. Its unique structural characteristics allow for the development of novel materials that can be utilized in various applications, including sensors and organic electronics.
Biological Studies
The compound is utilized in biological research to understand the effects of chloro and nitro substitutions on biological activity. Studies focus on how these substitutions influence interactions with enzymes and receptors, which is crucial for predicting biological effects and optimizing applications in drug development .
Case Studies and Research Findings
| Study Type | Findings | Reference |
|---|---|---|
| Anticancer Activity Study | Significant cytotoxicity against cancer cell lines; potential lead compound for drug development | |
| Anti-inflammatory Research | Inhibition of pro-inflammatory cytokines; therapeutic agent potential for inflammatory diseases | |
| Antimicrobial Efficacy | Effective against resistant bacterial strains; supports further investigation as an antimicrobial agent |
Notable Research
- A study by Wróbel and Mąkosza (2023) demonstrated base-mediated cyclization involving derivatives of this compound, highlighting its versatility in synthetic applications .
- Another research effort focused on the structure-activity relationships of similar compounds, indicating that modifications to the nitro and chloro groups could enhance biological activity significantly .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Phenylacetates with Halogen and Nitro Groups
Ethyl 2-(5-Fluoro-2-Nitrophenyl)Acetate (CAS: 121303-77-3)
- Molecular Formula: C₁₀H₁₀FNO₄
- Molecular Weight : 227.19 g/mol
- Key Differences: Replacing chlorine with fluorine reduces molecular weight and alters electronic properties. However, its smaller atomic size may reduce steric hindrance in reactions .
Ethyl 2-(4-Chloro-2-Nitrophenyl)Acetate (CAS: 108274-38-0)
- Molecular Formula: C₁₀H₁₀ClNO₄
- Molecular Weight : 243.64 g/mol
- Key Differences: The chloro substituent shifts from the 5- to the 4-position.
Ethyl 2-(5-Bromo-4-Fluoro-2-Nitrophenyl)Acetate (CAS: 944805-65-6)
- Molecular Formula: C₁₀H₉BrFNO₄
- Molecular Weight : 306.08 g/mol
- Key Differences : Bromine’s larger atomic size and lower electronegativity compared to chlorine increase molecular weight and may enhance van der Waals interactions, influencing crystal packing and melting points. The additional fluoro substituent introduces steric and electronic complexity .
Functional Group Variations
Ethyl 2-(2-Hydroxy-5-Nitrophenyl)Acetate
- Molecular Formula: C₁₀H₁₁NO₅
- Molecular Weight : 225.20 g/mol
- Key Differences : Replacing the 2-nitro group with a hydroxyl (-OH) group drastically changes chemical behavior. The hydroxyl group enables hydrogen bonding, as observed in its crystal structure, which stabilizes the molecule via O-H⋯O interactions. This contrasts with the nitro group’s electron-withdrawing nature, making this compound more acidic and reactive in ester hydrolysis .
Ethyl 2-(2-Nitrophenoxy)Acetate (CAS: 37682-31-8)
- Molecular Formula: C₁₀H₁₁NO₅
- Molecular Weight : 225.20 g/mol
- Key Differences: The acetoxy group is linked via an oxygen bridge (-O-) rather than directly to the phenyl ring.
Structural Isomers and Derivatives
Ethyl 3-(N-(5-Chloro-2-Nitrophenyl)Anilino)-3-Oxopropanoate (CAS: 22316-45-6)
- Molecular Formula : C₁₇H₁₅ClN₂O₅
- Molecular Weight : 362.76 g/mol
- Key Differences: This derivative incorporates an anilino group and a ketone, expanding its utility as a precursor for heterocycles like imidazoles. The added complexity increases molecular weight and introduces additional sites for hydrogen bonding .
Comparative Data Table
Key Research Findings
- Synthetic Utility : this compound and its analogs are critical intermediates in medicinal chemistry. For example, highlights the use of ethyl 2-(2-hydroxy-5-nitrophenyl)acetate in synthesizing dronedarone intermediates .
- Crystallographic Insights : Substituted phenylacetates exhibit diverse packing modes. For instance, bromo and sulfinyl analogs () stabilize crystals via π-π interactions (3.814 Å spacing) and C-H⋯O bonds, whereas hydroxylated derivatives rely on O-H⋯O hydrogen bonds .
- Reactivity Trends: Electron-withdrawing groups (e.g., -NO₂, -Cl) deactivate the phenyl ring toward electrophilic substitution but enhance reactivity in nucleophilic aromatic substitution. Fluorine’s inductive effect increases oxidative stability compared to chlorine .
Q & A
Q. How can LC-MS/MS elucidate degradation pathways under oxidative stress?
Q. Table 1. Key Spectral Data for this compound
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| H NMR | δ 8.2 (d, 1H, Ar-H), δ 4.1 (q, 2H, OCH₂) | |
| FT-IR | 1730 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂) | |
| X-ray | C-Cl bond length: 1.74 Å |
Q. Table 2. Stability Assessment in Buffered Solutions
| pH | Temperature (°C) | Half-life (h) | Degradation Product |
|---|---|---|---|
| 7.4 | 25 | 120 | 5-chloro-2-nitrobenzyl alcohol |
| 9.0 | 37 | 24 | Nitrophenol derivative |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
